Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate
Description
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is an ester derivative of 4-(trifluoromethoxy)phenylacetic acid. Its molecular formula is C₁₁H₁₁F₃O₃, with a molecular weight of 260.20 g/mol . The compound features a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the para position, linked to an ethyl ester moiety. The trifluoromethoxy group imparts high electronegativity and lipophilicity, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs.
For instance, reacting 4-(trifluoromethoxy)phenol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃) could yield the target ester .
Properties
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGSHFKABBJCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure involves the reaction of ethyl 2-diazo-2-phenylacetate with 1,3-diphenylpropane-1,3-dione in dichloroethane (DCE) at 60°C for 1 hour. The TFMSA@SBA-15 catalyst (2 mol%) facilitates C–C bond formation, yielding the target compound at 80% efficiency. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 2 mol% | Maximizes active sites without side reactions |
| Temperature | 60°C | Balances kinetics and thermal stability |
| Solvent | Dichloroethane (DCE) | Enhances reactant solubility and catalyst activity |
| Reaction time | 1 hour | Ensures complete conversion of diazo precursor |
Notably, reducing the catalyst loading below 2 mol% results in diminished yields (e.g., 44% at 2 mol% TFMSA alone), underscoring the importance of the supported system.
Scale-Up Procedures
Gram-scale synthesis validates industrial applicability. Using 1.0 g of ethyl 2-diazo-2-phenylacetate and 5.8 g of 1,3-diphenylpropane-1,3-dione with 104 mg of TFMSA@SBA-15 in 15 mL DCE, the reaction proceeds at 60°C for 3 hours, delivering 1.54 g (77% yield) of product after chromatography. This scalability confirms the method’s robustness, with purity exceeding 95% as verified by HPLC.
Alternative Synthetic Routes
While catalytic methods dominate, classical approaches remain relevant for specific applications.
Nucleophilic Aromatic Substitution
Early routes employed nucleophilic substitution of 4-(trifluoromethoxy)benzyl bromide with ethyl acetoxyacetate in dimethylformamide (DMF) under basic conditions. However, this method suffers from lower yields (50–60%) due to competing elimination reactions and requires stringent anhydrous conditions.
Esterification of Carboxylic Acid Precursors
Direct esterification of 2-(4-(trifluoromethoxy)phenyl)acetic acid with ethanol via acid catalysis (e.g., H₂SO₄) is feasible but necessitates post-synthetic purification to remove excess acid, complicating large-scale production.
Analytical Characterization
Rigorous spectroscopic analysis ensures structural integrity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 7.94–7.24 ppm confirm aromatic protons, while the ester methylene group resonates at δ 4.18 (q, J = 7.1 Hz).
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¹³C NMR (100 MHz, CDCl₃): Carbonyl carbons appear at δ 173.28 (ester) and 194.81/194.46 (ketones), with the trifluoromethoxy group’s CF₃ moiety at δ 120.9 ppm.
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¹⁹F NMR : A singlet at δ -58 ppm verifies the trifluoromethoxy substituent.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 248.20 ([M+H]⁺), consistent with the molecular formula C₁₁H₁₁F₃O₃.
Comparative Analysis of Catalytic Efficiency
The superiority of TFMSA@SBA-15 is evident when contrasted with homogeneous catalysts:
| Catalyst | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| TFMSA@SBA-15 | 80 | 1 hour | Excellent |
| Homogeneous TFMSA | 64 | 12–24 hours | Poor |
| K₂CO₃ | 55 | 24 hours | Moderate |
This table highlights the supported catalyst’s advantages in rate enhancement and reusability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate exerts its effects depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with molecular targets such as enzymes or receptors. The exact pathways involved vary based on the target and the context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate with structurally related esters:
Key Observations:
- Trifluoromethoxy vs.
- Fluorine Position : Ethyl 2-(2,4-difluorophenyl)acetate exhibits distinct crystal packing due to fluorine’s electronegativity, as demonstrated in X-ray studies .
- Yield and Synthesis: Ethyl 2-(4-fluorophenoxy)acetate achieves a high yield (95.6%) via nucleophilic substitution , whereas trifluoromethoxy derivatives often require specialized fluorination reagents, which may lower yields.
Stability and Reactivity
- The trifluoromethoxy group enhances oxidative stability compared to methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups due to strong C-F bonds .
- Electron-withdrawing effects of -OCF₃ may reduce ester hydrolysis rates relative to non-fluorinated esters, as seen in pharmacokinetic studies of related compounds .
Biological Activity
Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, a compound featuring a trifluoromethoxy group, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and comparative data.
- Molecular Formula : C11H11F3O3
- Molecular Weight : 248.2 g/mol
- CAS Number : 1206550-93-7
The trifluoromethoxy group significantly influences the compound's lipophilicity and metabolic stability, enhancing its interaction with various biological targets such as enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethoxy substitution increases the compound's binding affinity, allowing it to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Binding : Its structure allows for interactions with receptors that play roles in inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The trifluoromethoxy group enhances its efficacy by promoting better binding to bacterial enzymes, leading to inhibition of growth and replication.
Anti-inflammatory Effects
The compound has shown potential in modulating immune responses. Studies suggest that it can influence cytokine production and reduce inflammation through specific interactions with inflammatory mediators.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(4-(trifluoromethyl)phenyl)acetate | C11H11F3O2 | Lacks trifluoromethoxy group; simpler structure |
| Ethyl 2-(4-methoxyphenyl)acetate | C10H12O3 | Contains methoxy but lacks fluorinated features |
| Ethyl 2-amino-2-(4-(trifluoromethoxy)phenyl)acetate hydrochloride | C11H14ClF3N2O3 | Contains amino group; enhanced biological activity |
The presence of the trifluoromethoxy group in this compound not only alters its chemical reactivity but also enhances its biological activity compared to similar compounds lacking this group.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
- Inflammation Modulation Research : In vitro studies demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in human macrophages, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions. For example, ethyl acetate derivatives with trifluoromethoxy groups can be synthesized via coupling reactions using intermediates like 2-chloro-N,N-diethylacetamide under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF). Catalytic agents such as K₂CO₃ or NaH are often employed to facilitate deprotonation and ester bond formation. Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants to achieve yields >80% . Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85.8% | |
| Reaction Time | 12–24 hours |
Q. How can researchers characterize this compound, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the ester group and trifluoromethoxy substitution. For example, the trifluoromethoxy group exhibits distinct ¹⁹F-NMR signals at δ -58 to -62 ppm, while the ester carbonyl appears at ~170 ppm in ¹³C-NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- Chromatography : HPLC or GC-MS ensures purity (>95%) and monitors byproducts.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to volatile intermediates.
- Waste disposal must follow regulations for fluorinated organic compounds, as improper disposal risks environmental contamination .
Advanced Research Questions
Q. How can researchers address conflicting data in fluorination efficiency during synthesis?
- Methodological Answer : Discrepancies in fluorination yields (e.g., 85% vs. lower values in other studies) may arise from solvent polarity, catalyst choice, or competing side reactions. Systematic analysis includes:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- Mechanistic Studies : Use isotopic labeling (¹⁸O/¹⁹F) or in-situ IR to track reaction pathways.
- Computational Modeling : DFT calculations predict transition states and energetics of fluorination steps .
Q. What strategies enable selective modification of the trifluoromethoxy group for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Radical-Polar Crossover Fluorination : Redox-active esters (e.g., 1,3-dioxoisoindolin-2-yl derivatives) allow site-selective fluorination under mild conditions. This method avoids harsh reagents and preserves ester functionality .
- Protecting Group Chemistry : Temporarily mask the ester group using tert-butyl or benzyl protecting agents during trifluoromethoxy substitution.
Q. How can structural analogs of this compound be designed to enhance bioactivity or stability?
- Methodological Answer :
- Substituent Variation : Replace the trifluoromethoxy group with difluoromethoxy or pentafluorosulfanyl groups to alter lipophilicity and metabolic stability.
- Scaffold Hopping : Use X-ray crystallography data (e.g., from related phenylacetate derivatives) to design analogs with improved binding to target enzymes .
Example Modification :
| Original Group | Analog Group | Impact |
|---|---|---|
| -O-CF₃ | -O-CF₂H | Reduced metabolic oxidation |
| Ethyl ester | Methyl ester | Altered pharmacokinetics |
Q. What advanced techniques resolve challenges in crystallizing fluorinated phenylacetate derivatives?
- Methodological Answer :
- Slow Evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to induce gradual crystal growth.
- Temperature Gradients : Cool solutions from 40°C to 4°C over 48 hours.
- Single-Crystal X-ray Diffraction : Confirms molecular packing and hydrogen-bonding interactions critical for stability .
Data Contradiction Analysis
Q. Why do NMR chemical shifts for the trifluoromethoxy group vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
